molecular formula C17H21N5O3 B2687727 (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034453-02-4

(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2687727
CAS No.: 2034453-02-4
M. Wt: 343.387
InChI Key: YTBKGAPULSJRFF-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound features a complex structure that includes an isoxazole moiety and a piperazine derivative linked to a tetrahydropyrazolo framework. Its molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}, indicating a relatively high molecular weight conducive to various biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and neuropharmacological properties. Below are detailed findings from various studies:

Antimicrobial Activity

A study investigating the anti-tubercular properties of related compounds indicated that derivatives with similar structures exhibited significant activity against Mycobacterium tuberculosis. The most potent compounds demonstrated IC90_{90} values ranging from 3.73 to 4.00 μM, suggesting that modifications in the isoxazole and piperazine components may enhance efficacy against resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro assays. Preliminary data suggest that it may induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it was shown to inhibit the MDM2 protein, which is involved in the degradation of the tumor suppressor p53. This inhibition leads to increased p53 levels and subsequent activation of apoptosis .

Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with GABA receptors, which are crucial for neurotransmission. This interaction could lead to anxiolytic or sedative effects, warranting further investigation into its suitability for treating anxiety or sleep disorders .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Protein Interactions : By inhibiting MDM2, the compound disrupts its interaction with p53, leading to enhanced tumor suppression.
  • GABAergic Modulation : Potential modulation of GABA receptors may contribute to its neuropharmacological effects.
  • Antimicrobial Action : The specific mechanism against M. tuberculosis remains under investigation but may involve disruption of bacterial cell wall synthesis or metabolic pathways.

Case Studies and Research Findings

Several case studies have been conducted to elucidate the biological effects of this compound:

StudyFocusKey Findings
Study 1Anti-tubercular ActivityIC90_{90} values ranged from 3.73 to 4.00 μM for derivatives .
Study 2Anticancer ActivityInduced apoptosis by inhibiting MDM2; increased p53 levels .
Study 3Neuropharmacological EffectsSuggested GABA receptor interaction; potential anxiolytic effects .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-10-14(19-25-12)17(24)21-8-6-20(7-9-21)16(23)13-11-18-22-5-3-2-4-15(13)22/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBKGAPULSJRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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